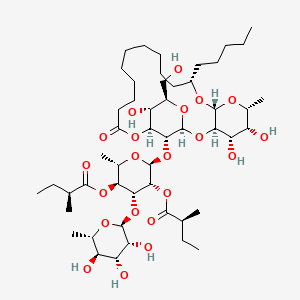
Tricolorin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricolorin A is a natural product found in Ipomoea violacea and Ipomoea tricolor with data available.
Applications De Recherche Scientifique
Natural Herbicide Potential Tricolorin A demonstrates significant herbicidal activity, acting as both a pre- and post-emergence plant growth inhibitor. It exhibits broad-spectrum weed control, effectively inhibiting the germination and growth of various monocotyledonous and dicotyledonous seeds. This suggests that Tricolorin A could be a promising biodegradable alternative to conventional herbicides (Lotina‐Hennsen, King-Díaz, & Pereda-Miranda, 2013).
Synthetic Approaches and Derivatives Research has focused on the stepwise and one-pot synthesis of Tricolorin A, using techniques like interrupted Pummerer reaction-mediated glycosylation. This contributes to the understanding of its chemical structure and potential modifications for various applications (Sun et al., 2020).
Crystal Structure Analysis The crystal structure of a Tricolorin A derivative has been determined, providing insights into the molecular configuration of this class of natural products. This is crucial for understanding its biological activities and potential therapeutic uses (Lehmann, Fürstner, & Müller, 2000).
Antioxidant Constituents in Amaranthus tricolor Studies on Amaranthus tricolor, a plant containing Tricolorin A, reveal its rich antioxidant profile. The presence of betacyanins, carotenoids, betalains, and flavonoids in A. tricolor suggests potential pharmacological applications of these components, including Tricolorin A (Sarker & Oba, 2020).
Pore-Forming Activity in Model Membranes Tricolorin A and related compounds have been studied for their ability to permeabilize cell membranes. This property is significant for understanding their mechanism of action and potential applications in targeted therapies or drug delivery systems (Pereda-Miranda, Villatoro-Vera, Bah, & Lorence, 2009).
Salinity Stress Response in Plants Research involving Amaranthus tricolor has shown that salinity stress can enhance the plant's nutritional and antioxidant profile, which includes components like Tricolorin A. This indicates potential agricultural applications in saline environments (Sarker, Islam, & Oba, 2018).
Cardioprotective Effects Studies on the effects of Amaranthus tricolor extracts, which contain Tricolorin A, have shown potential cardioprotective effects in animal models. This opens avenues for exploring Tricolorin A in cardiovascular health applications (Nahar et al., 2018).
Propriétés
Nom du produit |
Tricolorin A |
|---|---|
Formule moléculaire |
C50H86O21 |
Poids moléculaire |
1023.2 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R,6S)-2-methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3/t25-,26-,27-,28+,29-,30-,31+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,47-,48-,49-,50-/m0/s1 |
Clé InChI |
DWBKNMQALHFQLC-YSLUMIJWSA-N |
SMILES isomérique |
CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC(=O)[C@@H](C)CC)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)[C@@H](C)CC)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5O1)C)O)O)CO)O |
SMILES canonique |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O |
Synonymes |
(11S)-hydroxyhexadecanoic acid 11-O-alpha-L-rhamnopyranosyl-(1-3)-O-alpha-L-(2-O-(2S-methylbutyryl)-4-O-(2S-methylbutyryl))rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-fucopyranoside-(1,3''-lactone) tricolorin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



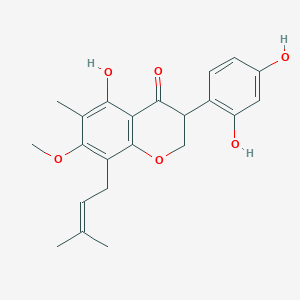
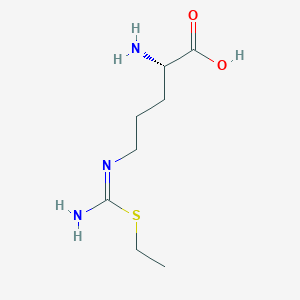
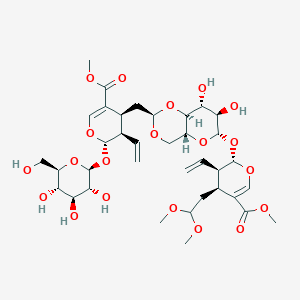
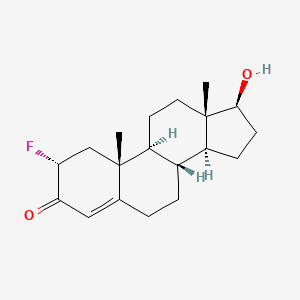
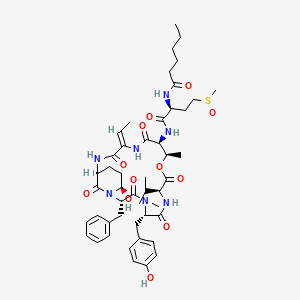
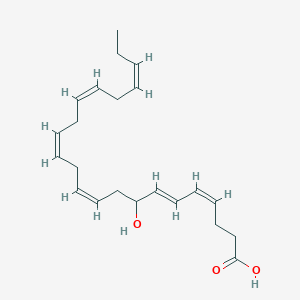
![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)
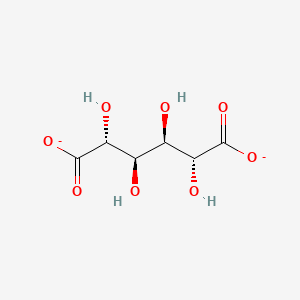
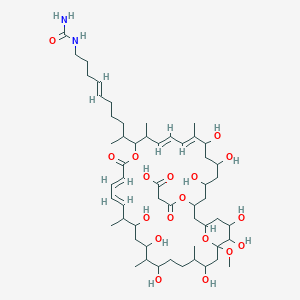
![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)
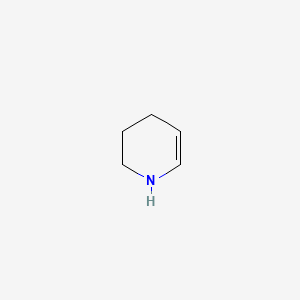
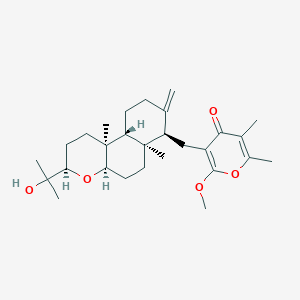
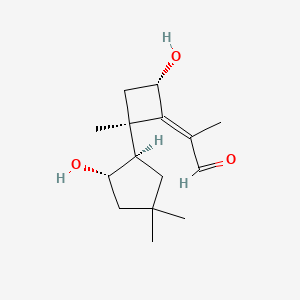
![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)